molecular formula C15H17ClF3N3O B12233084 N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12233084
M. Wt: 347.76 g/mol
InChI Key: QSLACVPHVCOZRJ-UHFFFAOYSA-N
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Description

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorinated pyridine ring, a trifluoromethyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine under controlled conditions to form the piperidinyl derivative. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model substrate for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.

    N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: Another compound with a similar pyridine ring structure.

    2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}propanedinitrile: A structurally related compound with different functional groups .

Uniqueness

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropanecarboxamide moiety contributes to its rigidity and potential biological activity .

Properties

Molecular Formula

C15H17ClF3N3O

Molecular Weight

347.76 g/mol

IUPAC Name

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H17ClF3N3O/c16-12-6-10(15(17,18)19)7-20-13(12)22-5-1-2-11(8-22)21-14(23)9-3-4-9/h6-7,9,11H,1-5,8H2,(H,21,23)

InChI Key

QSLACVPHVCOZRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3CC3

Origin of Product

United States

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